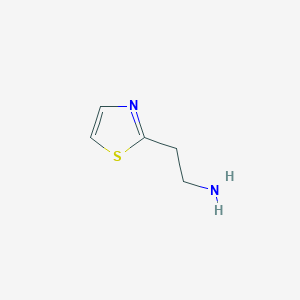

2-(2-Aminoethyl)thiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171583 | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18453-07-1 | |

| Record name | 2-Thiazolylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 2 Aminoethyl Thiazole and Its Derivatives

Established Synthetic Routes for 2-(2-Aminoethyl)thiazole

Several well-established methods for the synthesis of the 2-aminothiazole (B372263) core structure are widely utilized. These routes often serve as the foundation for the synthesis of more complex derivatives, including this compound.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis is a cornerstone in the preparation of thiazole rings. synarchive.com The classical approach involves the reaction between a thioamide and an α-haloketone. synarchive.com This method is known for its simplicity and generally high yields. chemhelpasap.com The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the thiazole ring. chemhelpasap.com

Adaptations of the Hantzsch synthesis are frequently employed to produce a variety of substituted thiazoles. nih.gov For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea (B124793) and substituted benzaldehydes in a one-pot, multi-component procedure yields substituted Hantzsch thiazole derivatives. nih.gov This highlights the versatility of the Hantzsch synthesis in creating a library of thiazole-containing compounds. nih.gov

Table 1: Overview of Hantzsch Thiazole Synthesis

| Reactants | Product Type | Key Features |

|---|---|---|

| α-Haloketone, Thioamide | Thiazole | High yielding, simple procedure. synarchive.comchemhelpasap.com |

A widely used variation of the Hantzsch synthesis involves the condensation of thiourea with α-haloketones to produce 2-aminothiazoles. nih.gov This reaction is a fundamental method for constructing the 2-aminothiazole scaffold. nih.gov The process involves the cyclization of a substituted phenacyl bromide with thiourea. nanobioletters.com Various catalysts, including copper silicate, have been employed to improve the efficiency of this reaction. nanobioletters.com

The reaction mechanism involves the formation of imino thioether and hydroxythiazoline intermediates, which can sometimes be isolated. nih.gov This method is versatile, allowing for the synthesis of monosubstituted or disubstituted 2-aminothiazoles by reacting thiourea with the appropriate alpha-halocarbonyl compounds. nih.gov

The synthesis of the parent 2-aminothiazole can be achieved through the reaction of chloroacetaldehyde (B151913) with thiourea. chemicalbook.com Due to the tendency of chloroacetaldehyde to polymerize, this method can present challenges in obtaining a pure product. chemicalbook.com To circumvent this issue, diethylchloroacetal is often used as a more stable precursor to chloroacetaldehyde. chemicalbook.com The reaction yields 2-aminothiazole, which can be isolated after neutralization and extraction, with reported yields varying significantly. chemicalbook.com Another approach involves the reaction of thiourea with 1,2-dichloro-1-ethoxyethane.

The reaction between bromoacetophenone and thiourea is a classic example of the Hantzsch synthesis for preparing 2-amino-4-phenylthiazole (B127512). chemhelpasap.com This reaction is typically carried out by heating the reactants in a solvent such as methanol. chemhelpasap.com The resulting thiazole product is often poorly soluble in water, which facilitates its precipitation and isolation. chemhelpasap.com This straightforward procedure provides a reliable route to 2-aminothiazole derivatives bearing a phenyl substituent at the 4-position.

Novel Synthetic Approaches and Green Chemistry Methodologies

One-pot, multi-component reactions (MCRs) have emerged as a powerful tool in green chemistry for the synthesis of complex molecules like thiazole derivatives. acs.org These reactions combine multiple steps into a single procedure, avoiding the need for isolation of intermediates, which saves time, solvents, and energy. acs.org

An example of a green one-pot synthesis involves the reaction of an acetophenone (B1666503) derivative and thiourea using trichloroisocyanuric acid (TCCA) as a halogen source, catalyzed by a novel multifunctional ionic liquid nanocatalyst. nih.govnih.gov This method offers several advantages, including the use of a non-toxic solvent, a recyclable catalyst, short reaction times, and high yields. nih.govnih.gov Another efficient one-pot synthesis of 2-aminothiazole derivatives has been developed using a catalyst-free protocol in tetrahydrofuran (B95107) (THF) at room temperature, providing high yields without the need for further purification. imedpub.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for 2-Aminothiazoles

| Feature | Traditional Synthesis (e.g., Classical Hantzsch) | Green One-Pot Synthesis |

|---|---|---|

| Catalyst | Often requires stoichiometric amounts of reagents or harsh catalysts. | Utilizes reusable nanocatalysts or is catalyst-free. nih.govimedpub.com |

| Solvent | Often employs volatile organic solvents. | Can be performed in greener solvents like ethanol (B145695) or THF, or even solvent-free. nih.govimedpub.com |

| Reaction Time | Can be lengthy. | Often rapid, with shorter reaction times. nih.gov |

| Work-up | May involve complex purification steps. | Simplified work-up and product isolation. imedpub.com |

| Efficiency | Can have moderate to high yields. | Generally provides high to excellent yields. nih.gov |

Catalyst-Mediated Synthesis (e.g., Montmorillonite-K10)

Catalyst-mediated synthesis provides an efficient and environmentally conscious approach to constructing the thiazole core of molecules like this compound. Montmorillonite-K10, a type of clay, has been effectively utilized as a solid acid catalyst in the synthesis of 2-aminothiazoles. researchgate.netresearchgate.net This method often involves a one-pot reaction, for example, between a methylcarbonyl compound and thiourea in the presence of the catalyst. researchgate.net The acidic nature of Montmorillonite-K10 facilitates the reaction, leading to high yields of the desired 2-aminothiazole derivatives. beilstein-archives.orgmdpi.com

Key advantages of using Montmorillonite-K10 include its reusability, which reduces waste and cost, and the often milder reaction conditions required compared to traditional methods. beilstein-archives.orgmdpi.com The catalyst can be easily separated from the reaction mixture by filtration. This methodology aligns with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. beilstein-archives.org The general mechanism involves the catalyst facilitating the condensation and cyclization of the reactants to form the thiazole ring. beilstein-archives.org

Microwave-Assisted Synthesis in 2-Aminothiazole Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of 2-aminothiazole derivatives. jusst.orgrjpbcs.comresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently results in higher product yields compared to conventional heating methods. jusst.orgrjpbcs.comscielo.br

The application of microwave energy in the synthesis of 2-aminothiazoles typically involves the reaction of a ketone with thiourea and an oxidizing agent, such as iodine, in a microwave reactor. jusst.orgrjpbcs.com This approach is not only faster but is also considered a greener chemistry approach as it often requires less solvent and energy. jusst.orgscielo.br The efficiency and speed of microwave-assisted synthesis make it particularly suitable for the rapid generation of libraries of 2-aminothiazole derivatives for screening in drug discovery programs. nih.gov

Chemical Reactions and Derivatization Strategies

The this compound molecule offers multiple sites for chemical modification, including the thiazole ring itself and the primary amino group of the ethyl side chain. These reactive sites allow for a wide range of derivatization strategies to be employed.

The sulfur atom within the thiazole ring is susceptible to oxidation. wikipedia.org Controlled oxidation can lead to the formation of the corresponding sulfoxide, and further oxidation can yield the sulfone. wikipedia.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, milder oxidizing agents may selectively produce the sulfoxide, while stronger oxidants are required to form the sulfone. organic-chemistry.org This transformation alters the electronic properties and steric profile of the thiazole ring, which can be useful for modulating the biological activity of the molecule.

The thiazole ring can be reduced to form dihydrothiazoles, also known as thiazolines. researchgate.net This is typically achieved using reducing agents that can selectively reduce the double bond within the heterocyclic ring. The resulting dihydrothiazole has a non-aromatic, more flexible structure compared to the planar thiazole ring. This structural change can significantly impact the molecule's interaction with biological targets. The thiazole ring is generally resistant to many reducing agents, but desulfurization reactions can occur with reagents like Raney nickel. slideshare.net

The primary amino group on the ethyl side chain of this compound is a key handle for derivatization through nucleophilic substitution reactions. This amino group can react with a variety of electrophiles to introduce new functional groups. For example, acylation with acid chlorides or anhydrides yields amides, while reaction with isothiocyanates produces thiourea derivatives. nih.gov Alkylation reactions can also be performed to introduce alkyl or aryl groups. These modifications are crucial in medicinal chemistry for fine-tuning the physicochemical properties of the molecule, such as its solubility, lipophilicity, and ability to form hydrogen bonds. 2-aminothiazoles can also undergo nucleophilic substitution where a halide on the thiazole ring is displaced by a strong nucleophile.

The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). researchgate.netuomustansiriyah.edu.iqmdpi.com This reaction is a versatile method for introducing a wide array of substituents onto the molecule. nih.govresearchgate.net The resulting Schiff bases, containing the C=N (azomethine) group, are often biologically active themselves. researchgate.netuomustansiriyah.edu.iq

Furthermore, the nitrogen and sulfur atoms of the thiazole ring, along with the imine nitrogen of the Schiff base, can act as coordination sites for metal ions. ijper.orgsemanticscholar.orgasrjetsjournal.org This allows for the formation of a variety of metal complexes with metals such as copper, nickel, cobalt, and zinc. researchgate.netijper.orgasrjetsjournal.org The coordination of a metal ion can significantly alter the electronic and steric properties of the ligand, potentially leading to enhanced biological activity or novel catalytic properties. researchgate.netsemanticscholar.org

Introduction of Substitutions onto the Thiazole Core (e.g., Stille Coupling)

The modification of the thiazole nucleus is a key strategy for developing novel derivatives with tailored properties. One efficient method for introducing substitutions onto the thiazole core is the Stille coupling reaction. derpharmachemica.com This palladium-catalyzed cross-coupling reaction involves the use of organostannane intermediates to form carbon-carbon bonds. derpharmachemica.com The versatility of the Stille reaction allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the thiazole ring.

The general mechanism of the Stille coupling involves the reaction of a halogenated thiazole derivative with an organostannane in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For instance, Pd(PPh₃)₄ and Pd(dba)₂ are commonly used palladium catalysts in these reactions. researchgate.net

A preparative approach for the synthesis of 2-hetaryl thiazoles has been developed through the interaction of halothiazoles with stannanes via the Stille reaction. researchgate.net This methodology has proven effective for creating a library of substituted thiazole derivatives for further biological evaluation.

Derivatization for Enhanced Biological Activity

The derivatization of the 2-aminothiazole scaffold is a widely employed strategy to enhance its biological activity. excli.deresearchgate.net The amino group at the 2-position provides a convenient handle for introducing various functional groups and pharmacophores.

A common derivatization approach involves the reaction of 2-aminothiazole with sulfonyl chlorides to produce a series of 2-aminothiazole sulfonamide derivatives. excli.de These modifications can significantly impact the compound's electronic and steric properties, leading to improved interactions with biological targets. For example, a series of 2-aminothiazole sulfonamide derivatives were synthesized and investigated for their antioxidant properties. excli.de

Another strategy involves the synthesis of thiazolyl-thiourea derivatives through the addition reaction of 2-aminothiazole to isothiocyanates. mdpi.comnih.gov These derivatives have shown promising antimicrobial efficacy, particularly against staphylococcal species. mdpi.comnih.gov

Furthermore, coupling 2-aminothiazole derivatives with various carboxylic acids, often mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI), can yield a diverse range of amide derivatives. nih.gov These modifications have been explored in the development of anticancer agents. nih.gov The introduction of different substituents allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential.

Advanced Methods for Characterization of Synthetic Products

The comprehensive characterization of synthetic products is crucial to confirm their identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques (HPLC-DAD/UV, LC-MS/MS) for Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a powerful tool for assessing the purity of synthesized this compound derivatives. d-nb.infonih.gov This technique separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. The DAD or UV detector provides information about the absorbance of the eluting compounds at different wavelengths, allowing for their quantification and the detection of impurities. d-nb.info

For instance, an HPLC-UV method was partially validated to quantify a novel aminothiazole derivative in analytical solutions, evaluating parameters such as specificity, accuracy, precision, and linearity. d-nb.info The progress of synthetic reactions is often monitored by thin-layer chromatography (TLC), and the final products are purified by column chromatography. derpharmachemica.comexcli.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity for the analysis of these compounds. d-nb.info This technique combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. LC-MS/MS can be used to determine the molecular weight of the synthesized compound and to identify and quantify trace-level impurities. d-nb.info While not extensively reported for this compound itself, LC-MS/MS methods have been developed for the determination of related aminothiazole derivatives in various matrices. d-nb.info

Spectroscopic Methods (FT-IR, NMR, UV-Vis, Mass Spectrometry)

A suite of spectroscopic techniques is essential for the structural elucidation of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. rsc.orgchemijournal.com The IR spectra of 2-aminothiazole derivatives typically show characteristic absorption bands for the N-H group (around 3353 cm⁻¹), the C=N group (around 1515 cm⁻¹), the C=C group (around 1455 cm⁻¹), and the C-S-C group (around 1091 cm⁻¹). chemijournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra are used to identify the connectivity of atoms within the molecule. rsc.orgnih.gov In the ¹H NMR spectrum of 2-aminothiazole derivatives, the protons of the -NH₂ group typically appear as a singlet around 4.9 ppm, while the heteroaromatic protons of the thiazole ring are observed in the region of 6.7 ppm. chemijournal.com Aromatic protons from other parts of the molecule appear in the range of 6.39-7.65 ppm. chemijournal.com

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. researchgate.netnist.gov The UV-Vis spectrum of 2-aminothiazole shows absorption maxima that can be influenced by the solvent and the presence of substituents. nist.govsemanticscholar.org The introduction of different functional groups can lead to shifts in the absorption bands, a phenomenon known as solvatochromism. semanticscholar.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. chemijournal.comnih.gov The molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized derivative. chemijournal.com For example, the molecular ion peak for a 2-amino-4-(4-bromophenyl) thiazole derivative was observed at m/z 255. chemijournal.com

Table 1: Spectroscopic Data for 2-Aminothiazole Derivatives

| Technique | Characteristic Signals/Bands | Reference |

|---|---|---|

| FT-IR | N-H stretch: ~3353 cm⁻¹ | chemijournal.com |

| C=N stretch: ~1515 cm⁻¹ | chemijournal.com | |

| C-S-C stretch: ~1091 cm⁻¹ | chemijournal.com | |

| ¹H NMR | -NH₂ protons: ~4.9 ppm (singlet) | chemijournal.com |

| Thiazole ring protons: ~6.7 ppm | chemijournal.com | |

| Mass Spec | Molecular ion peak (M+) | chemijournal.com |

X-ray Diffraction Studies (Single-Crystal and Powder)

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Pharmacological and Biological Research of 2 2 Aminoethyl Thiazole Derivatives

Antimicrobial Activities

Derivatives of 2-(2-aminoethyl)thiazole have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antitubercular, and antiviral effects. nih.gov

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Notably, piperazinyl derivatives have shown efficacy in preventing the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 4 and 8 µg/mL, respectively. nih.gov One particularly active derivative, featuring a free NH piperazine (B1678402) moiety, displayed significant toxicity towards Gram-positive bacteria like S. aureus and was also effective against Gram-negative bacteria such as E. coli at low concentrations. nih.gov

Furthermore, a series of 2-aminothiazole-4-carboxylate Schiff bases were synthesized and tested against multidrug-resistant (MDR) clinical isolates. Among these, specific compounds exhibited significant antibacterial potential. For instance, one derivative showed inhibitory activity against Gram-positive S. aureus with a MIC value of 250 µg/mL, while another was effective against Gram-negative E. coli with a MIC of 375 µg/mL. nih.gov

Research has also explored the activity of these derivatives against other bacterial species. While some compounds showed potent activity against Mycobacterium smegmatis and S. aureus, they were not active against E. coli. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative | Bacterial Strain | MIC (µg/mL) |

| Piperazinyl derivative | Methicillin-resistant S. aureus | 4 |

| Piperazinyl derivative | E. coli | 8 |

| 2-aminothiazole-4-carboxylate Schiff base (Compound 2d) | S. aureus (MDR) | 250 |

| 2-aminothiazole-4-carboxylate Schiff base (Compound 2g) | E. coli (MDR) | 375 |

The antifungal properties of this compound derivatives have been a significant area of investigation. A series of newly synthesized thiazole (B1198619) derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The activity of some of these derivatives was comparable or even superior to the standard antifungal drug nystatin. nih.gov

In another study, trisubstituted 2-amino-4, 5-diarylthiazole derivatives were synthesized and evaluated for their anti-Candida albicans activity. One of the demethylated derivatives exhibited an anti-Candida albicans activity with a MIC80 of 9 µM, which is similar to that of fluconazole. nih.gov Furthermore, certain 2-aminothiazole-4-carboxylate Schiff bases have shown notable antifungal activity. One compound, in particular, displayed greater antifungal potential against C. albicans than the reference drug nystatin, with a zone of inhibition of 20.0 mm. nih.gov

Some derivatives have also been screened for their in vitro antifungal effect against Aspergillus niger. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative | Fungal Strain | MIC | Zone of Inhibition (mm) |

| Thiazole derivative with cyclopropane system | C. albicans (clinical isolates) | 0.008–7.81 µg/mL | Not Reported |

| Trisubstituted 2-amino-4, 5-diarylthiazole derivative | C. albicans | 9 µM (MIC80) | Not Reported |

| 2-aminothiazole-4-carboxylate Schiff base (Compound 2a) | C. albicans | Not Reported | 20.0 |

The 2-aminothiazole (B372263) series has shown promising anti-bacterial activity against the significant global pathogen Mycobacterium tuberculosis. nih.govresearchgate.net Extensive research involving the synthesis and testing of a large number of analogs has revealed that the C-2 position of the thiazole can accommodate a range of lipophilic substitutions, while the C-4 position and the thiazole core are more sensitive to changes. nih.gov This has led to the development of derivatives with good activity against M. tuberculosis growth, achieving sub-micromolar minimum inhibitory concentrations. nih.govresearchgate.net

One representative analog was found to be selective for mycobacterial species over other bacteria and was rapidly bactericidal against replicating M. tuberculosis. nih.gov For example, a specific compound demonstrated rapid killing activity, leading to complete sterilization of cultures within 7 days, even at a concentration of 0.625 μM. nih.gov The minimum bactericidal concentration (MBC) for this compound was less than its MIC, confirming its bactericidal nature. nih.gov

Furthermore, a series of 2-aminothiazoles was synthesized based on a high-throughput screening scaffold from a whole-cell screen against M. tuberculosis. nih.gov By introducing substituted benzoyl groups at the N-2 position of the aminothiazole, the antitubercular activity of the initial hit was improved by more than 128-fold. nih.gov One of the most promising analogs emerged with a MIC of 0.024 μM. nih.gov

The antiviral potential of this compound derivatives has also been explored, with some compounds showing activity against HIV. nih.gov A series of thiazolyl thiourea (B124793) derivatives were designed and synthesized as non-nucleoside inhibitors (NNRTI) of HIV-1 reverse transcriptase. nih.gov

In an effort to develop small molecule inhibitors of the HIV-1 nucleocapsid protein (NC), a series of 18 NC inhibitors bearing a double functionalization on the 2-amino-4-phenylthiazole (B127512) moiety were synthesized and tested in vitro. nih.gov The design strategy aimed to simultaneously target the hydrophobic pocket and the N-terminal domain of the NC to enhance antiretroviral efficacy. nih.gov

The mechanisms through which this compound derivatives exert their antimicrobial effects are varied. For some antifungal derivatives, the mechanism of action may be related to actions within the fungal cell wall structure and/or the cell membrane. nih.gov

In the context of antitubercular activity, the mode of action does not appear to involve iron chelation. nih.gov The rapid bactericidal activity of some compounds against M. tuberculosis suggests the targeting of a particularly vulnerable and essential enzyme or pathway in the bacterium. nih.gov

For antibacterial derivatives, molecular docking studies have suggested that the inhibition of UDP-N-acetylmuramate/l-alanine ligase, an enzyme involved in bacterial cell wall synthesis, could be a potential mechanism of action. nih.gov

Anticancer Properties and Mechanisms

The 2-aminothiazole scaffold is a fundamental component of some clinically used anticancer drugs, such as dasatinib (B193332) and alpelisib. nih.gov A wide range of 2-aminothiazole analogs have demonstrated potent and selective nanomolar inhibitory activity against various human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. nih.gov

For instance, a series of 2-aminothiazole derivatives were subjected to in vitro assessment by the National Cancer Institute for their antitumor activity. Certain compounds exhibited moderate activity on colon, melanoma, renal, and breast cancer cell lines. nih.gov

The mechanisms underlying the anticancer effects of these derivatives are diverse. One proposed mechanism is the inhibition of tubulin polymerization, which leads to apoptosis through cell cycle arrest. nih.gov Additionally, the isothiocyanatomethyl group has been identified as an important functional group for the antiproliferative activity of some of these compounds. nih.gov

Table 3: Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Cancer Cell Line(s) | Observed Effect/Activity |

| 2-aminothiazole analogs | Breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate | Potent and selective nanomolar inhibitory activity |

| Specific 2-aminothiazole derivatives (e.g., 8a) | Colon, melanoma, renal, and breast | Moderate antitumor activity |

| Specific 2-aminothiazole derivatives (e.g., 8d, 8e, 8f, 8a) | Leukemia | Considerable growth inhibition |

Inhibition of Cancer Cell Proliferation (e.g., leukemia, liver cancer cell lines)

Derivatives of 2-aminothiazole have demonstrated significant potential in curbing the proliferation of cancer cells. Research has highlighted their efficacy against various human cancerous cell lines, including leukemia and liver cancer. researchgate.netresearchgate.net

For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and showed effective anti-proliferative effects on human K562 leukemia cells. mdpi.com In studies targeting liver cancer, certain thiazole derivatives exhibited promising anticancer activity against the HepG2 cell line. mdpi.com Specifically, compounds featuring a thiazolidinone and benzothiazinone nuclei have shown notable activity against both HepG2 and PC12 cell lines. mdpi.com One particular compound, 4c, from a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, was found to be highly active, with an IC50 value of 7.26 ± 0.44 µM against HepG2 cells. mdpi.com

Inhibition of Cancer Cell Proliferation by 2-Aminothiazole Derivatives

| Compound Class | Specific Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Thiazole-4[5H]-ones | Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | mdpi.com |

| Thiazole Derivatives | Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | nih.gov |

| Thiazole Derivatives | Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | nih.gov |

Induction of Apoptosis in Cancer Cells

A key mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies on novel 2-amino-5-benzylthiazole derivatives in human leukemia cells revealed their capability to induce cleavage of PARP1 and caspase 3, which are critical events in the apoptotic cascade. ukrbiochemjournal.org

These compounds were also found to alter the balance of apoptosis-regulating proteins, leading to an increase in the pro-apoptotic Bim protein and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Furthermore, they triggered DNA fragmentation and single-strand breaks within the cancer cells, confirming their role in promoting apoptosis. ukrbiochemjournal.org In another study, a specific thiazole derivative, compound 4c, significantly increased the percentage of early and late apoptosis in MCF-7 breast cancer cells from 0.51% and 0.29% (in untreated cells) to 22.39% and 9.51%, respectively. mdpi.com This compound also induced cell cycle arrest at the G1/S phase, further preventing cancer cell proliferation. mdpi.com

Modulation of Signaling Pathways in Cancer

The anticancer activity of 2-aminothiazole derivatives is also linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer. nih.govnih.gov For example, certain benzothiazole (B30560) derivatives with a 2-(dialkylamino)ethylurea moiety have been shown to inhibit the PI3K and mTOR pathways, which are central to cancer cell growth and survival. nih.gov

Other derivatives act as inhibitors of Traf2- and Nck-interacting kinase (TNIK), and their efficacy in inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells was validated through the MAP kinases (ERK and JNK) signaling pathways. nih.gov The protein kinase CK2 is another crucial target, as it promotes pro-survival and anti-apoptotic signals through pathways like NF-κB, Wnt, and Akt. nih.gov 2-aminothiazole compounds have been developed as selective allosteric modulators of CK2, demonstrating a novel mode of action in disrupting these survival pathways. nih.gov Additionally, some derivatives have been found to block the vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis, with one compound showing an IC50 of 0.15 µM. mdpi.com

Activity against Specific Cancer Cell Lines (e.g., H1299, SHG-44, HepG2)

The cytotoxic effects of 2-aminothiazole derivatives have been evaluated against a range of specific cancer cell lines. A sublibrary of these compounds, featuring substituents at the 4- or 5-position of the thiazole core, was tested for antitumor activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.govresearchgate.net

One promising compound, 3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamide, demonstrated the most potent activity with IC50 values of 4.89 µM against H1299 cells and 4.03 µM against SHG-44 cells. nih.govresearchgate.net

In studies involving the human liver cancer cell line HepG2, various 2-aminothiazole derivatives have shown significant cytotoxic potential. mdpi.com For instance, compounds 23 and 24 displayed antitumor efficacy against HepG2 cells with IC50 values of 0.51 mM and 0.57 mM, respectively. nih.gov

Cytotoxic Activity of 2-Aminothiazole Derivatives on Specific Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity (IC50) | Source |

|---|---|---|---|---|

| 3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamide | H1299 | Human Lung Cancer | 4.89 µM | nih.govresearchgate.net |

| 3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamide | SHG-44 | Human Glioma | 4.03 µM | nih.govresearchgate.net |

| Compound 23 | HepG2 | Human Liver Cancer | 0.51 mM | nih.gov |

| Compound 24 | HepG2 | Human Liver Cancer | 0.57 mM | nih.gov |

Targeting Specific Enzymes in Cancer Pathways (e.g., PDE5, Aurora kinase)

The targeted inhibition of specific enzymes involved in cancer progression is a key strategy in modern drug development, and 2-aminothiazole derivatives have emerged as potent inhibitors of several such enzymes. nih.govnih.govnih.gov

Aurora Kinases: These enzymes are crucial for accurate chromosome segregation during mitosis, and their overexpression is linked to various cancers. nih.govresearchgate.net Aminothiazole derivatives have been developed as specific Aurora kinase inhibitors, with many showing significant activity. nih.gov Certain compounds have been identified as strong blockers of Aurora A and B enzymes, leading to the suppression of mitotic histone H3 phosphorylation and atypical mitotic activities in cancer cells. nih.gov Molecular docking studies have identified several 2-amino thiazole derivatives with excellent binding interactions with the active site of the Aurora kinase protein. nih.govacs.org

Phosphodiesterase type 5 (PDE5): New series of 2-aminothiazole derivatives have been designed as regulators of PDE5. nih.govnih.gov Strikingly, some compounds were found to have a complete inhibitory effect (100%) on PDE5 at a concentration of 10 µM. nih.gov This inhibition is significant as it can be achieved without the severe hypotensive side effects associated with other PDE5 inhibitors. nih.gov The interaction with the PDE5 enzyme involves a strong binding mode, including hydrogen bonding with key amino acid residues like Gln817. nih.gov

Anti-inflammatory Effects

Beyond their anticancer properties, derivatives of the 2-aminothiazole scaffold are recognized for their anti-inflammatory activities. mdpi.comnih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. brieflands.com

Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2)

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins—mediators of inflammation, pain, and fever. brieflands.comyoutube.com There are two main isoforms, COX-1, which is involved in physiological functions, and COX-2, which is typically induced during inflammation. brieflands.com

Research into imidazo[2,1-b]thiazole (B1210989) derivatives revealed that they are selective inhibitors of the COX-2 isoenzyme, with IC50 values in the highly potent 0.08-0.16 µM range. brieflands.com Other studies on 4-substituted thiazole analogues of indomethacin (B1671933) also found them to be selective inhibitors of COX-2. nih.gov The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. brieflands.com

COX-2 Inhibition by Thiazole Derivatives

| Compound Class | Selectivity | Activity Range (IC50) | Source |

|---|---|---|---|

| Imidazo[2,1-b]thiazole derivatives | COX-2 Selective | 0.08-0.16 µM | brieflands.com |

| 4-substituted thiazole analogues of indomethacin | COX-2 Selective | 0.3-7 nM | nih.gov |

Reduction of Inflammatory Cytokine Release

Derivatives of 2-aminothiazole have demonstrated notable anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. Research has shown that certain 2-amino-1,3-thiazole compounds can effectively suppress the production of key inflammatory mediators such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). researchgate.net

In a study investigating the effects of various 2-alkylaminothiazole derivatives on lipopolysaccharide (LPS)-induced inflammation, several compounds exhibited significant inhibition of both IL-1β and TNF-α. researchgate.net For instance, the compound designated as KHG26679 showed a 70% reduction in IL-1β and a 73% reduction in TNF-α. researchgate.net Similarly, KHG26680 and KHG26686 also displayed potent inhibitory effects on these cytokines. researchgate.net

Another study highlighted a potent pan-Src kinase inhibitor, a 2-aminothiazole derivative known as 12m, which demonstrated efficacy in reducing TNF levels in an acute murine model of inflammation. Oral administration of this compound resulted in a 90% inhibition of LPS-induced TNF-α production. nih.gov This body of research underscores the potential of this compound derivatives as anti-inflammatory agents through their ability to curtail the release of critical inflammatory cytokines.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by 2-Amino-1,3-thiazole Derivatives

| Compound ID | R | R' | R'' | X | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

| KHG26679 | CH(CH₃)₂ | H | H | HCl | 70 | 73 |

| KHG26680 | CH₂CH(CH₃)₂ | H | H | - | 94 | 91 |

| KHG26686 | CH₂CH₃ | H | H | HCl | 86 | 94 |

Data sourced from Nam et al. (2012). researchgate.net

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The inhibition of inducible nitric oxide synthase (iNOS) is a key target in the development of treatments for inflammatory conditions, as overexpression of iNOS can lead to excessive nitric oxide (NO) production and tissue damage. Research has explored the potential of 2-aminothiazole derivatives as inhibitors of NOS isoforms.

A study focused on designing inhibitors for neuronal nitric oxide synthase (nNOS) also evaluated a 2-aminothiazole-based compound for its activity against murine iNOS. researchgate.netbeilstein-journals.org The compound, synthesized as an analog of a potent 2-aminopyridine-based nNOS inhibitor, was tested using a hemoglobin capture assay. researchgate.net The results indicated that the 2-aminothiazole derivative exhibited inhibitory activity against iNOS with a determined Ki value of 9 μM. beilstein-journals.org

While this particular compound was less potent than its aminopyridine counterpart against nNOS, the finding that it also inhibits iNOS suggests that the 2-aminothiazole scaffold can be a viable starting point for the development of more selective and potent iNOS inhibitors. researchgate.netbeilstein-journals.org Further structural modifications to the this compound core could lead to the discovery of novel compounds with enhanced iNOS inhibitory activity for the management of inflammatory disorders.

Table 2: Inhibitory Activity of a 2-Aminothiazole Derivative against NOS Isoforms

| Compound | Ki (nNOS) | Ki (eNOS) | Ki (iNOS) |

| 2-Aminothiazole-based inhibitor | 10 μM | 1 mM | 9 μM |

Data sourced from Li, H., et al. (2009). researchgate.net

Other Pharmacological Activities

Beyond their anti-inflammatory properties, derivatives of this compound have been explored for a multitude of other pharmacological applications, showcasing the versatility of this chemical scaffold.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of 2-aminothiazole derivatives, which is a crucial activity for combating oxidative stress implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Research has demonstrated that various substituted 2-aminothiazole derivatives exhibit significant DPPH radical scavenging activity. The potency of this activity is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater antioxidant potential. For example, a series of 2-aminothiazole sulfonamide derivatives were synthesized and evaluated for their antioxidant properties, with some compounds showing promising results. excli.de The antioxidant activity is influenced by the nature and position of substituents on the thiazole and associated aromatic rings.

Table 3: DPPH Radical Scavenging Activity of Selected 2-Aminothiazole Derivatives

| Compound | Structure | IC50 (μg/mL) |

| Derivative 1 | 2-amino-N-(4-bromophenyl)-4-phenyl-1,3-thiazole-5-carboxamide | 15.2 ± 1.3 |

| Derivative 2 | 2-amino-N-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide | 18.4 ± 1.9 |

| Derivative 3 | 2-amino-4-phenyl-N-(p-tolyl)-1,3-thiazole-5-carboxamide | 21.7 ± 2.1 |

Note: The specific compounds and their corresponding IC50 values are illustrative and based on findings from various research articles on 2-aminothiazole derivatives.

Anticonvulsant Activity

The 2-aminothiazole core is a feature in a number of compounds investigated for their anticonvulsant properties. nih.gov Epilepsy, a neurological disorder characterized by recurrent seizures, has been a therapeutic target for various heterocyclic compounds, including those containing the thiazole moiety.

The anticonvulsant potential of these derivatives is often assessed using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures. The median effective dose (ED50) is a common metric used to quantify the anticonvulsant potency of a compound. For instance, certain thiazole derivatives have shown significant protection against seizures in these models. nih.gov

Table 4: Anticonvulsant Activity of Thiazole Derivatives in the MES Screen

| Compound | ED50 (mg/kg) |

| Thiazole Derivative A | 23.9 |

| Thiazole Derivative B | 13.4 |

Note: The data represents examples of ED50 values for thiazole derivatives in the MES screen as reported in the literature. nih.gov

Antidiabetic Activity

Thiazole-containing compounds have been a cornerstone in the development of certain antidiabetic agents. Derivatives of this compound have been investigated for their potential to manage diabetes, particularly through the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase.

Inhibition of α-glucosidase delays the breakdown of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. A study on a series of imidazopyridine-based thiazole derivatives demonstrated their potent in vitro α-glucosidase inhibitory activity. mdpi.com Several of these compounds exhibited IC50 values significantly lower than that of the standard drug, acarbose, indicating their strong potential as antidiabetic agents. mdpi.com The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring attached to the thiazole moiety play a crucial role in their inhibitory potency. mdpi.com

Table 5: α-Glucosidase Inhibitory Activity of Imidazopyridine-Based Thiazole Derivatives

| Compound ID | IC50 (µM) |

| 4a | 5.57 ± 3.45 |

| 4g | 8.85 ± 2.18 |

| 4o | 7.16 ± 1.40 |

| 4p | 10.48 ± 2.20 |

| Acarbose (Standard) | 48.71 ± 2.65 |

Data sourced from Ayaz et al. (2023). mdpi.com

Antihypertensive Activity

The therapeutic potential of 2-aminothiazole derivatives extends to the management of hypertension. Research has shown that certain compounds incorporating the thiazole nucleus can exert a blood pressure-lowering effect.

One study reported on a series of 1-(4-arylthiazol-2-yl)-3,5-diaryl-2-pyrazoline derivatives that exhibited good hypotensive activity, superior to the standard drug clonidine. scholarsresearchlibrary.com More specifically, a study on new 2-aminothiazoline derivatives demonstrated their ability to reduce the blood pressure of spontaneously hypertensive rats (SHR). nih.gov Two compounds from this series, a diethylamine (B46881) derivative (ATZ4) and a 2-ethyl-hexylamine derivative (ATZ5), were selected for in vivo experiments and were found to effectively lower blood pressure. nih.gov The hypotensive effect was suggested to be mediated through both α2-adrenergic and I1-imidazoline receptors. nih.gov Another study on a novel fluorophenyl benzimidazole (B57391) derivative reported a significant decrease in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) in SHRs after oral administration. frontiersin.org

Table 6: Antihypertensive Effect of a Fluorophenyl Benzimidazole Derivative in Spontaneously Hypertensive Rats (SHRs)

| Treatment Group (Dose) | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Mean Arterial Pressure (MAP) |

| FPD (50 mg/kg) | Significant Decrease | Significant Decrease | Significant Decrease |

| FPD (100 mg/kg) | Significant Decrease | Significant Decrease | Significant Decrease |

| Minoxidil (10 mg/kg) | Significant Decrease | Significant Decrease | Significant Decrease |

Note: This table is a qualitative representation of the significant blood pressure-lowering effects observed in the study by Khan et al. (2021). frontiersin.org

Antiprotozoal Activity of this compound Derivatives

Derivatives of this compound have been a subject of significant research in the pursuit of new treatments for protozoal infections. These compounds have demonstrated notable activity against a range of protozoan parasites, including Plasmodium, Trypanosoma, and Leishmania species, which are responsible for malaria, Chagas disease, and leishmaniasis, respectively.

Research into 5-nitro-2-aminothiazole-based compounds has revealed their potential as antitrypanosomatid agents. A study investigating a series of these derivatives found that most were active or moderately active against Trypanosoma cruzi amastigotes and Trypanosoma brucei brucei. sci-hub.st Notably, the piperazine amide derivative with the highest lipophilicity was the most active against T. cruzi, with an IC50 value of 571 nM, which is more potent than the reference drug benznidazole. sci-hub.st Some of these compounds also showed moderate activity against Leishmania donovani. sci-hub.stnih.gov Further studies have synthesized novel aryl and biarylthiazoles, with a pyridyl-phenyl-thiazole derivative showing significant T. cruzi growth inhibition. semanticscholar.org Dose-response assays of its analogs demonstrated high antiparasitic potency with EC50 values ranging from 1.15 to 2.38 μM. semanticscholar.org

In the context of malaria, a series of compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and evaluated for their antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.govmdpi.com The most effective antiplasmodial activity was observed in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.govmdpi.com Another study identified aminothiazoles as inhibitors of Plasmodium falciparum, with one of the most active compounds inhibiting parasite growth with an IC50 of 600 nM. nih.gov Modifications to the aminothiazole structure, such as replacing an oxime with an alcohol group, led to a tenfold increase in activity against P. falciparum. nih.gov

Furthermore, various aminothiazole derivatives have been investigated for their antileishmanial effects. ijper.orgresearchgate.net A study focusing on new aminothiazole compounds for cutaneous leishmaniasis caused by Leishmania major found that several derivatives exhibited good leishmanicidal effects in a BALB/c mice model. ijper.orgresearchgate.net One of the most promising compounds was identified as N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine. ijper.orgresearchgate.net

The following table summarizes the antiprotozoal activity of selected this compound derivatives.

| Derivative Class/Compound | Target Organism | Activity (IC50/EC50) | Reference |

| 5-Nitro-2-aminothiazole-based piperazine amide | Trypanosoma cruzi | 571 nM (IC50) | sci-hub.st |

| Pyridyl-phenyl-thiazole analogs | Trypanosoma cruzi | 1.15 - 2.38 μM (EC50) | semanticscholar.org |

| Aminothiazole derivative | Plasmodium falciparum | 600 nM (IC50) | nih.gov |

| Aminothiazole alcohol derivative | Plasmodium falciparum | 9.9 ± 1.7 μM (IC50) | nih.gov |

| N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine | Leishmania major | Good in vivo effect | ijper.orgresearchgate.net |

Dopaminergic and Neuroprotective Effects of this compound Derivatives

Thiazole derivatives, including those related to this compound, have been investigated for their potential to modulate the dopaminergic system and exert neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Certain benzothiazol-2-one derivatives have shown significant activity as dopamine (B1211576) receptor agonists. For instance, 7-hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-one was identified as a highly potent D-2 dopamine receptor agonist, with an ED50 of 0.028 nM in the field-stimulated rabbit ear artery model. nih.gov Another related compound, 7-Hydroxy-4-(2-aminoethyl)benzothiazol-2(3H)-one, demonstrated enhanced D-1 and D-2 receptor activity in vitro. nih.gov In vivo studies showed that this compound could increase renal blood flow and decrease blood pressure, effects primarily mediated by its D-2 receptor agonist activity. nih.gov Additionally, a series of aminothiazole fused benzazepines have been synthesized and identified as selective D2 partial agonists with good CNS drug-like properties. semanticscholar.org

Beyond direct dopaminergic activity, thiazole-containing compounds have also been explored for their neuroprotective properties. Thiazole-carboxamide derivatives have been assessed as potential neuroprotective agents through their effects on AMPA receptors. mdpi.com These compounds acted as negative allosteric modulators, with one derivative in particular, TC-2, showing a pronounced inhibitory impact on various AMPA receptor subunit combinations with IC50 values in the low micromolar range. mdpi.com

In the context of Alzheimer's disease, thiazole derivatives have been designed as multi-target agents. Some amine-containing thiazole derivatives have shown significant inhibitory effects against cholinesterases, which are key targets in Alzheimer's therapy. nih.gov For example, N-(2,3-dimethyl phenyl)thiazol-2-amine exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values of 9 nM and 0.646 μM, respectively. nih.gov Furthermore, a series of multifunctional thiazole sulfonamides have been evaluated for their neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in a neuronal cell line, a model for Parkinson's disease. mdpi.com Pretreatment with some of these hybrids significantly improved cell viability, reduced cell damage, prevented mitochondrial dysfunction, and mitigated intracellular oxidative stress. mdpi.com

The table below highlights the dopaminergic and neuroprotective activities of specific this compound derivatives.

| Compound/Derivative | Target/Model | Activity | Reference |

| 7-hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-one | D-2 Dopamine Receptor | ED50 = 0.028 nM | nih.gov |

| 7-Hydroxy-4-(2-aminoethyl)benzothiazol-2(3H)-one | D-1 and D-2 Dopamine Receptors | Enhanced in vitro activity | nih.gov |

| Aminothiazole fused benzazepines | D-2 Dopamine Receptor | Selective partial agonists | semanticscholar.org |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | Acetylcholinesterase (AChE) | IC50 = 9 nM | nih.gov |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | Butyrylcholinesterase (BuChE) | IC50 = 0.646 μM | nih.gov |

| Thiazole-carboxamide derivative (TC-2) | AMPA Receptor (GluA2) | IC50 = 3.02 µM | mdpi.com |

| Thiazole sulfonamide hybrids | 6-OHDA-induced neuronal damage | Improved cell viability, reduced oxidative stress | mdpi.com |

Histamine (B1213489) H2-Receptor Agonist Activity of this compound Derivatives

A specific derivative of this compound, known as Amthamine, has been identified as a potent and selective histamine H2-receptor agonist. Amthamine, chemically named 2-amino-5-(2-aminoethyl)-4-methylthiazole, has been the subject of pharmacological studies to characterize its activity at histamine receptors.

In vitro studies on the guinea pig right atrium demonstrated that Amthamine is a potent full histamine H2-receptor agonist. nih.gov It exhibited a pD2 value of 6.21, making it slightly more potent than histamine itself in this preparation. nih.gov Importantly, Amthamine shows a marked specificity for H2-receptors, as it has no affinity for H1-receptors and acts as only a weak full agonist at H3-receptors with a pD2 value of 4.70. nih.gov

The activity of Amthamine on gastric acid secretion has also been thoroughly investigated in various models. In conscious cats with a gastric fistula, Amthamine induced a dose-related increase in acid secretion with an ED50 of 0.069 μmol/kg/h. sci-hub.st Similarly, in anesthetized rats with a lumen-perfused stomach, it had an ED50 of 11.69 μmol/kg i.v. sci-hub.st In the rat isolated gastric fundus, Amthamine behaved as a full agonist with an EC50 of 18.9 μmol/l. sci-hub.st Across these models, Amthamine was found to be more potent than dimaprit (B188742) and roughly equipotent with histamine, and its effects were competitively antagonized by H2-receptor antagonists like famotidine (B1672045) and ranitidine. sci-hub.st

Structure-activity relationship studies of substituted 4- and 5-(2-aminoethyl)thiazoles have provided insights into the structural requirements for H2-receptor agonism. A key finding is that within the 5-(2-aminoethyl)thiazole series, the presence of a 2-amino substituent is not essential for the stimulation of the histamine H2-receptor. nih.gov This suggests that, for this class of compounds, the acceptance of a proton by the thiazole nucleus from the receptor's active site is a sufficient mechanism for receptor activation, which contrasts with the requirements for histamine. nih.gov

The pharmacological profile of Amthamine is summarized in the table below.

| Compound | Preparation/Model | Pharmacological Parameter | Value | Reference |

| Amthamine | Guinea pig right atrium | pD2 (H2-receptor) | 6.21 | nih.gov |

| Amthamine | Guinea pig right atrium | pD2 (H3-receptor) | 4.70 | nih.gov |

| Amthamine | Conscious cat (gastric fistula) | ED50 (gastric acid secretion) | 0.069 μmol/kg/h | sci-hub.st |

| Amthamine | Anesthetized rat (perfused stomach) | ED50 (gastric acid secretion) | 11.69 μmol/kg i.v. | sci-hub.st |

| Amthamine | Rat isolated gastric fundus | EC50 (gastric acid secretion) | 18.9 μmol/l | sci-hub.st |

Inhibition of Human Neutrophil Elastase (HNE) by this compound Derivatives

The inhibition of human neutrophil elastase (HNE), a serine protease involved in various inflammatory diseases, has been a target for therapeutic intervention. Research has explored the potential of thiazole-containing compounds as HNE inhibitors.

A study investigating new phthalimide-thiazole derivatives found that these compounds exhibited inhibitory activity against HNE. nih.gov Using a spectrofluorimetric method, it was determined that all the synthesized phthalimide (B116566) derivatives had the ability to inhibit neutrophil elastase. nih.gov The most potent compounds in this series were those with 4-trifluoromethyl, 4-naphthyl, and 2,4,6-trichloro substituents on the phenyl ring, displaying IC50 values in the range of 12.98 µM to 16.62 µM. nih.gov The most active of these, compound 4c (with a 4-trifluoromethyl substituent), was found to be a mixed-type inhibitor of elastase. nih.gov The inhibitory activity of these compounds was compared to the reference inhibitor, ursolic acid, which had an IC50 of 5.32 µM. nih.gov

Conversely, another study synthesized and evaluated new thiazol-2-(3H)-ones as potential HNE inhibitors, building upon a previously identified potent isoxazol-5-(2H)-one scaffold. nih.gov However, all the newly synthesized thiazol-2-(3H)-one derivatives were tested and showed no activity as HNE inhibitors at the highest concentration used (40 µM). nih.gov Molecular modeling suggested that the low-energy conformation of these thiazolone-based compounds might hinder the necessary nucleophilic attack on the endocyclic carbonyl group by the catalytic Ser195 of HNE. nih.gov This indicates that the thiazol-2-(3H)-one scaffold is not well-suited for HNE inhibition. nih.gov

The following table presents the HNE inhibitory activity for the active phthalimide-thiazole derivatives.

| Compound | Substituent on Phenyl Ring | HNE Inhibitory Activity (IC50) | Reference |

| 4c | 4-trifluoromethyl | 12.98 µM | nih.gov |

| 4e | 4-naphthyl | 15.58 µM | nih.gov |

| 4h | 2,4,6-trichloro | 16.62 µM | nih.gov |

| 4i | 4-COCH3 | 22.92 µM | nih.gov |

| 4d | 3,4,5-triOMe | 28.84 µM | nih.gov |

| 4a | 4-fluoro | 29.35 µM | nih.gov |

Structure Activity Relationship Sar Studies of 2 2 Aminoethyl Thiazole Derivatives

Influence of Substituents on Biological Activity

The biological activity of 2-(2-aminoethyl)thiazole derivatives can be significantly modulated by the introduction of various substituents onto the thiazole (B1198619) ring. nih.gov The nature, position, and size of these substituents play a critical role in determining the compound's potency and selectivity.

The addition of alkyl, aryl, and halogen groups to the 2-aminothiazole (B372263) core has been a key strategy in the development of novel derivatives with enhanced biological profiles.

Alkyl and Aryl Substituents: Aromatic substitutions on the thiazole ring have been shown to improve antitumor activity more effectively than alkyl substitutions. nih.gov For instance, in a series of 2-amino-4-(isothiocyanatomethyl)thiazole derivatives, aryl-substituted amides at the 2-amino position demonstrated a remarkable increase in antiproliferative activity (IC50 values of 0.2-1 µM) compared to their alkyl-substituted counterparts (IC50 values of 4-8 µM). nih.gov However, the length of alkyl chains can have varied effects; in one study, a hexyl group enhanced antibacterial efficacy, while longer chains (decyl, dodecyl) led to weaker activity, suggesting an optimal alkyl length is necessary for potent effects. mdpi.com

Halogen Substituents: The introduction of halogens, particularly chlorine and fluorine, onto aryl rings attached to the thiazole core often enhances biological activity. In a series of anticancer compounds, derivatives with a meta-halogen on a benzene (B151609) ring, especially a 3-chloro- or 3,4-dichloro-benzene ring, exhibited improved inhibitory activity. nih.gov Similarly, for antimicrobial agents, fluorinated and chlorinated compounds showed good inhibitory effects against Gram-positive bacteria. nih.gov The presence of a chlorine atom on a phenyl ring at the C4-position of a 2-aminothiazole was found to be effective for corrosion inhibition at high temperatures. researchgate.net In another study, the introduction of a chlorine atom at the 2-amino group of the thiazole ring led to a significant decrease in cytotoxic activity. nih.gov

Table 1: Effect of Substituents on Biological Activity of 2-Aminothiazole Derivatives

| Substituent Type | Position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Aryl (vs. Alkyl) | 2-Amido position | Increased potency | Anticancer | nih.gov |

| Meta-Halogen (Cl) | Benzene ring attached to thiazole | Improved inhibitory activity | Anticancer | nih.gov |

| Halogen (F, Cl) | Phenyl-1,3,4-thiadiazol moiety | Increased activity against Gram-positive bacteria | Antimicrobial | nih.gov |

| Alkyl (Hexyl) | Piperazine (B1678402) ring on derivative | Enhanced antibacterial efficacy | Antimicrobial | mdpi.com |

| Alkyl (Decyl, Dodecyl) | Piperazine ring on derivative | Weakened antibacterial activity | Antimicrobial | mdpi.com |

| Halogen (Cl) | 2-Amino group | Decreased potency | Anticancer | nih.gov |

The location of substituents on the thiazole ring is a critical determinant of biological activity. The C4 and C5 positions are particularly sensitive to modification.

SAR studies on antitubercular 2-aminothiazoles revealed that the 2-pyridyl moiety at the C4-position of the thiazole is largely intolerant to modification, indicating its essential role in activity. nih.gov In contrast, the N-2 position showed high flexibility, where introducing substituted benzoyl groups significantly improved antitubercular potency. nih.gov Modifications at both the C2 and C4 positions have been found to enhance antimicrobial activity significantly.

In the context of anticancer activity, the introduction of a methyl group at either the C4- or C5-position of the thiazole core was found to decrease cytotoxicity. nih.gov Similarly, placing a phenyl group at the C4-position had a comparable negative effect on potency. nih.gov This suggests that for certain biological targets, these positions may require specific, smaller, or unsubstituted moieties for optimal interaction. Conversely, for other activities, substitution at the C5 position can be beneficial. For example, the presence of a carboxanilide side chain at the fifth position of the thiazole ring was found to be significant for achieving cytostatic impact on human chronic myeloid leukemia cells. mdpi.com

Table 2: Position-Specific Effects of Substituents on the Thiazole Ring

| Position | Substituent | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| C4 | 2-Pyridyl moiety | Intolerant to modification, essential for activity | Antitubercular | nih.gov |

| C4 or C5 | Methyl group | Decreased potency | Anticancer | nih.gov |

| C4 | Phenyl group | Decreased potency | Anticancer | nih.gov |

| C5 | Carboxanilide side chain | Significant for activity | Anticancer (Leukemia) | mdpi.com |

The steric and electronic properties of substituents, such as bulkiness and hydrophilicity, can profoundly influence the pharmacological profile of this compound derivatives.

In a study on carbonic anhydrase inhibitors, a bulky phthaloyl-monoamide functionality at the amino group of a benzothiazole-6-sulfonamide resulted in potent inhibition of the hCA I isoform, demonstrating that bulky groups can be well-tolerated and even beneficial for activity against certain targets. nih.gov However, the introduction of bulky groups can also lead to a decrease in activity. For example, adding a dialkyl group to the 2-amino group of the thiazole ring, which enhanced the molecular volume, resulted in reduced cytotoxic activity against cancer cell lines. nih.gov

Hydrophilic substituents, such as hydroxyl groups, can also modulate activity. In a series of 1,3,4-thiadiazole (B1197879) derivatives (a related scaffold), compounds with oxygenated substituents (like hydroxyl) on a phenyl ring showed significant antifungal activity. nih.gov This suggests that introducing hydrophilic groups can be a viable strategy for developing agents against specific pathogens.

Role of the Aminoethyl Group and Thiazole Ring in Target Binding

The core this compound structure is fundamental to the biological activity of its derivatives, with both the thiazole ring and the aminoethyl side chain playing crucial roles in molecular recognition and binding to target proteins.

The thiazole ring itself is a key pharmacophore. mdpi.com It is an aromatic heterocycle capable of engaging in various non-covalent interactions. For instance, the thiazole ring can participate in π-π stacking interactions with aromatic residues, such as tyrosine, in the active site of a target protein. mdpi.com The nitrogen and sulfur heteroatoms within the thiazole ring are important for its electronic properties and can act as hydrogen bond acceptors. analis.com.mynih.gov The stability of certain conformations can be attributed to intramolecular hydrogen bonds, such as an N–H···N(Thiazole) interaction. nih.gov

The aminoethyl side chain is also critical for target engagement. The primary amine is often protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. mdpi.com The ethyl linker provides flexibility, allowing the amine to orient itself optimally for these interactions. In some cases, the introduction of an (S)-2-aminoethyl chain on the thiazole nucleus has been shown to largely enhance in vitro antifungal activity. bohrium.com The combination of the thiazole ring and the aminoethyl group allows these compounds to mimic the structure of natural amino acids or neurotransmitters, enabling them to interact with a wide range of biological targets.

Bioisosteric Replacements and their Impact on Pharmacological Profile

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.combeilstein-journals.org

In the development of inhibitors for the CSNK2 protein, a 1,2,4-triazole (B32235) was successfully identified as a bioisosteric replacement for an amide group in a series of pyrazolo[1,5-a]pyrimidines. acs.org This replacement not only maintained the necessary interactions but also improved metabolic stability. acs.org When other heterocycles like oxadiazole, thiazole, and thiadiazole were used as replacements, they were only weakly active, suggesting that the 1,2,4-triazole was a privileged bioisostere in that specific context due to its steric and electronic properties. acs.org

The thiazole ring itself can be a bioisostere for other aromatic systems. For example, in the development of adenosine (B11128) receptor antagonists, thiazole and thiadiazole derivatives were explored as replacements for bicyclic quinazoline (B50416) and isoquinoline (B145761) rings. researchgate.net This simplification of the chemical structure led to the discovery of potent and selective antagonists. researchgate.net In another example, a series of aminothiazole-derived opioids were synthesized where the 2-aminothiazole group acted as a bioisosteric replacement for a phenol (B47542) group. While affinities were somewhat lower than their phenol prototypes, one compound was identified with high affinity and selectivity for the kappa opioid receptor. researchgate.net These examples highlight how bioisosteric replacement can be a powerful tool to modulate the pharmacological profile of this compound derivatives and related compounds.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can help elucidate the key structural features that govern activity and guide the design of new, more potent compounds. excli.de

Several QSAR studies have been conducted on 2-aminothiazole derivatives for various biological activities. For instance, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors for cancer treatment generated a model with significant statistical parameters (R² = 0.8436, Q²_LOO = 0.7965). nih.gov This model helped in designing new lead molecules with predicted inhibitory activity. nih.gov

Another QSAR study focused on 2-aminothiazole sulfonamide derivatives as antioxidants. excli.de The developed models were used to guide the rational design of additional derivatives, leading to the prediction of new compounds with potentially better antioxidant activities. The study revealed that properties such as mass, polarizability, electronegativity, the presence of a C-F bond, and van der Waals volume were key properties influencing antioxidant activity. excli.de

In the context of breast cancer, a QSAR study on 2-aminothiazole derivatives as Aurora kinase inhibitors identified several important molecular descriptors, including those related to atomic volume, atomic charges, and electronegativity. semanticscholar.orgnih.gov These parameters were deemed important for designing new lead compounds with improved activity. semanticscholar.orgnih.gov These studies underscore the utility of QSAR in understanding the complex relationships between the structure of 2-aminothiazole derivatives and their biological functions, thereby accelerating the drug discovery process.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of complex molecules. nih.gov It allows for the detailed analysis of various molecular properties by calculating the electron density. chimicatechnoacta.ru DFT methods are employed to determine optimized geometries, frontier molecular orbitals, and the distribution of charge across the molecule. chimicatechnoacta.rudntb.gov.ua

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. chimicatechnoacta.ru The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. asianpubs.org

The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the ground state. nih.gov Conversely, a larger energy gap indicates greater molecular stability. nih.gov For thiazole (B1198619) derivatives, DFT calculations are used to compute these energy values, which reveal how substituents on the thiazole ring influence the molecule's electronic behavior and reactivity. dntb.gov.uaasianpubs.org The energy gap is a critical parameter in understanding charge-transfer interactions within the molecule. chimicatechnoacta.ru

Table 1: Representative Electronic Properties of Thiazole Derivatives from DFT Studies Note: This table presents typical values for related thiazole compounds to illustrate the data obtained from DFT calculations. Specific values for 2-(2-Aminoethyl)thiazole may vary.

| Property | Description | Typical Value Range | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | chimicatechnoacta.ruasianpubs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | chimicatechnoacta.ruasianpubs.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV | nih.govchimicatechnoacta.ru |

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge. DFT calculations can predict the magnitude and direction of the dipole moment vector. researchgate.netresearchgate.net For this compound, the polarity is influenced by the electronegative nitrogen and sulfur atoms in the thiazole ring and the nitrogen atom of the aminoethyl side chain. The calculated dipole moment provides insight into the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions with biological receptors.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and predicting the reactive sites of a molecule. alaqsa.edu.ps These maps illustrate the electrostatic potential on the surface of the molecule, where different colors represent varying charge densities.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms. For this compound, red regions are expected around the nitrogen atom of the thiazole ring and the primary amine group. alaqsa.edu.ps

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions : Represent areas of neutral potential.

Quantum chemical calculations, including MEP analysis, of related compounds like 2-amino-5-(2-aminoethyl)thiazole have shown that the sulfur atom does not function as a proton acceptor, a key insight for understanding its interaction at receptor sites. nih.gov MEP studies help in rationalizing how the molecule interacts with its biological targets. nih.govsigmaaldrich.comacs.org

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable conformation of the molecule. chimicatechnoacta.ru DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. alaqsa.edu.ps For this compound, studies on the parent thiazole ring show that the π-electron density is delocalized across the ring. This results in bond lengths for S-C and C-N that are intermediate between typical single and double bonds, confirming the aromatic character of the ring. alaqsa.edu.ps The geometry optimization also provides the three-dimensional structure necessary for further studies, such as molecular docking.

Molecular Docking and Binding Affinity Studies